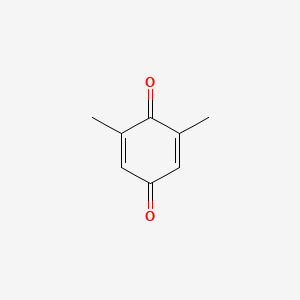

2,6-Dimethylbenzoquinone

Vue d'ensemble

Description

m-Xyloquinone: Il s'agit d'une poudre cristalline jaune à brune soluble dans le toluène et ayant un point de fusion de 123-125 °C . Ce composé est utilisé dans diverses réactions chimiques et a des applications dans la recherche scientifique et les processus industriels.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles:

Oxydation du 2,5-diméthylphénol: Une méthode courante implique l'oxydation du 2,5-diméthylphénol à l'aide d'agents oxydants tels que l'hydroperoxyde de tert-butyle en présence d'un catalyseur tel que le charbon d'oignon. La réaction est effectuée à 80 °C pendant 12 heures, ce qui conduit à la formation de m-xyloquinone.

Oxydation à l'air: Une autre méthode implique l'oxydation à l'air du 2,5-diméthylphénol en présence d'un catalyseur à la salade à 35 °C. La réaction est contrôlée en maintenant une pression de 150 psi et conduit à un rendement élevé de m-xyloquinone.

Méthodes de production industrielle: La production industrielle de m-xyloquinone implique généralement des processus d'oxydation à grande échelle utilisant les méthodes mentionnées ci-dessus. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit. Le produit final est purifié par cristallisation à partir de l'éthanol .

Analyse Des Réactions Chimiques

Types de réactions:

Réduction: Elle peut être réduite pour former des dérivés d'hydroquinone.

Substitution: La m-xyloquinone peut subir des réactions de substitution avec les nucléophiles.

Réactifs et conditions courants:

Agents oxydants: Hydroperoxyde de tert-butyle, peroxyde d'hydrogène, ozone et dioxygène.

Agents réducteurs: Borohydrure de sodium et autres donneurs d'hydrure.

Catalyseurs: Charbon d'oignon, sels de cobalt ou de manganèse solubles et photocatalyseurs organiques.

Principaux produits:

Produits d'oxydation: Hydroperoxydes d'alkyle, alcools et cétones.

Produits de réduction: Dérivés d'hydroquinone.

Applications De Recherche Scientifique

Chimie:

- La m-xyloquinone est utilisée comme intermédiaire en synthèse organique et comme réactif dans diverses réactions chimiques .

Biologie:

- Elle a été étudiée pour ses effets inhibiteurs sur des enzymes telles que l'uréase de la fève de Jack .

Médecine:

- Les dérivés de la m-xyloquinone sont étudiés pour leurs applications thérapeutiques potentielles, notamment leurs propriétés anticancéreuses .

Industrie:

- Elle est utilisée dans la production d'autres produits chimiques et comme composant dans les sécrétions défensives de certains organismes .

Mécanisme d'action

La m-xyloquinone exerce ses effets par le biais de divers mécanismes en fonction du contexte de son utilisation. Dans les réactions photochimiques, elle agit comme un photooxydant, initiant des réactions par abstraction d'atomes d'hydrogène à partir d'alcanes . Dans les systèmes biologiques, elle inhibe les enzymes en interagissant avec leurs sites actifs .

Mécanisme D'action

m-Xyloquinone exerts its effects through various mechanisms depending on the context of its use. In photochemical reactions, it acts as a photooxidant, initiating reactions by hydrogen atom abstraction from alkanes . In biological systems, it inhibits enzymes by interacting with their active sites .

Comparaison Avec Des Composés Similaires

Composés similaires:

p-Benzoquinone: Un autre dérivé de la quinone présentant des propriétés d'oxydation similaires.

2,6-Diméthylbenzoquinone: Un isomère structurel avec des schémas de substitution différents.

Unicité:

- La m-xyloquinone est unique en raison de son schéma de substitution spécifique, qui influence sa réactivité et ses applications. Elle présente des rendements quantiques plus élevés dans les réactions de photooxydation par rapport à d'autres dérivés de la quinone .

Conclusion

La m-xyloquinone est un composé polyvalent ayant des applications significatives en chimie, en biologie, en médecine et dans l'industrie. Ses propriétés et sa réactivité uniques en font un réactif précieux dans divers processus scientifiques et industriels.

Activité Biologique

2,6-Dimethylbenzoquinone (2,6-DMBQ) is a chemical compound classified as a benzoquinone, notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in various fields of research.

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- CAS Number : 527-61-7

- Solubility : Soluble in organic solvents like chloroform; insoluble in water .

Antimicrobial Activity

2,6-DMBQ exhibits significant antibacterial properties. At physiological concentrations, it demonstrates effectiveness against various bacterial strains. However, at elevated concentrations, it has been reported to exhibit cytotoxic and mutagenic effects .

Table 1: Antibacterial Efficacy of 2,6-DMBQ

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 30 µg/mL | |

| Salmonella typhimurium | 40 µg/mL |

Cytotoxicity and Genotoxicity

Research indicates that while low concentrations of 2,6-DMBQ are safe for cells, higher concentrations can induce cytotoxicity and genotoxicity. Some studies suggest that it may cause DNA damage in certain cell lines, raising concerns about its safety in therapeutic applications .

Case Study: Genotoxic Effects

A study conducted on human lymphocyte cultures showed that exposure to 2,6-DMBQ at concentrations above 100 µg/mL resulted in significant DNA strand breaks, indicating potential genotoxic effects .

2,6-DMBQ functions primarily as an electron acceptor in photosynthesis. It can accept electrons downstream of photosystem II, which is critical for the electron transport chain in plants and some bacteria . This property underlines its potential utility in biochemical research and applications.

Toxicological Profile

The toxicological profile of 2,6-DMBQ reveals both beneficial and harmful effects. While it possesses antimicrobial properties that could be harnessed for therapeutic purposes, its mutagenic potential necessitates caution.

Table 2: Toxicological Effects of 2,6-DMBQ

| Effect Type | Concentration Range | Observations |

|---|---|---|

| Mutagenicity | >100 µg/mL | Induces DNA damage |

| Cytotoxicity | >50 µg/mL | Cell death observed |

| Antibacterial | <50 µg/mL | Effective against various bacteria |

Applications in Research

Due to its unique properties, 2,6-DMBQ is utilized in various research contexts:

- Biochemical Studies : Its role as an electron acceptor makes it valuable for studying photosynthetic processes.

- Antimicrobial Research : Investigations into its antibacterial properties could lead to the development of new antibiotics or preservatives.

- Toxicology : Understanding its mutagenic effects contributes to safety assessments of compounds used in pharmaceuticals and agriculture.

Propriétés

IUPAC Name |

2,6-dimethylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-5-3-7(9)4-6(2)8(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENUUPBBLQWHMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200664 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527-61-7 | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=527-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000527617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylbenzoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethyl-1,4-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DIMETHYLBENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HET5TF8ZGO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.